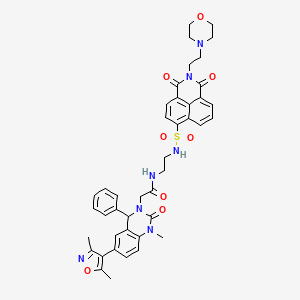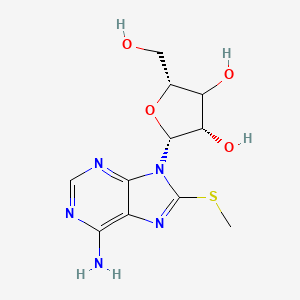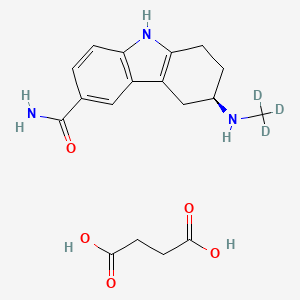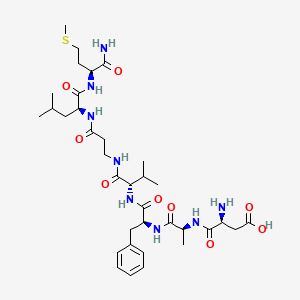
(|A-Ala8)-Neurokinin A (4-10)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(|A-Ala8)-Neurokinin A (4-10) is a peptide fragment derived from the larger neurokinin A, which is part of the tachykinin family of neuropeptides. These peptides are known for their role in neurotransmission and are involved in various physiological processes, including pain perception, inflammation, and smooth muscle contraction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (|A-Ala8)-Neurokinin A (4-10) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of (|A-Ala8)-Neurokinin A (4-10) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.
Analyse Des Réactions Chimiques
Types of Reactions
(|A-Ala8)-Neurokinin A (4-10) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptide analogs with altered amino acid sequences.
Applications De Recherche Scientifique
(|A-Ala8)-Neurokinin A (4-10) has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and its effects on various biological processes.
Medicine: Explored for its potential therapeutic applications in pain management and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
(|A-Ala8)-Neurokinin A (4-10) exerts its effects by binding to neurokinin receptors, particularly the neurokinin 2 receptor. This binding activates intracellular signaling pathways, leading to the release of secondary messengers such as calcium ions. These messengers then mediate various physiological responses, including smooth muscle contraction and modulation of pain signals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Neurokinin A: The parent peptide from which (|A-Ala8)-Neurokinin A (4-10) is derived.
Substance P: Another member of the tachykinin family with similar biological activities.
Neurokinin B: Shares structural similarities and functions with neurokinin A.
Uniqueness
(|A-Ala8)-Neurokinin A (4-10) is unique due to its specific sequence and the presence of the alanine substitution at position 8. This modification can alter its binding affinity and activity compared to other tachykinins, making it a valuable tool for studying receptor interactions and developing targeted therapies.
Propriétés
Formule moléculaire |
C35H56N8O9S |
|---|---|
Poids moléculaire |
764.9 g/mol |
Nom IUPAC |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H56N8O9S/c1-19(2)16-25(33(50)41-24(30(37)47)13-15-53-6)40-27(44)12-14-38-35(52)29(20(3)4)43-34(51)26(17-22-10-8-7-9-11-22)42-31(48)21(5)39-32(49)23(36)18-28(45)46/h7-11,19-21,23-26,29H,12-18,36H2,1-6H3,(H2,37,47)(H,38,52)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t21-,23-,24-,25-,26-,29-/m0/s1 |
Clé InChI |
AEABSNNHNNJKEX-MHJMHAFUSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)
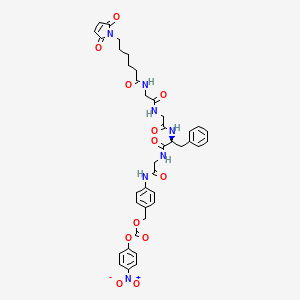
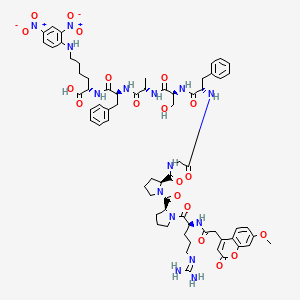
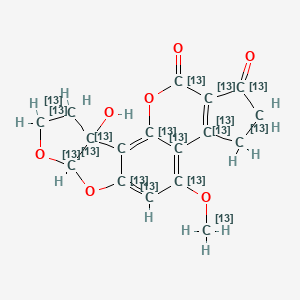
![[DAla4] Substance P (4-11)](/img/structure/B15141634.png)

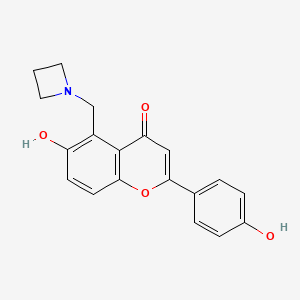
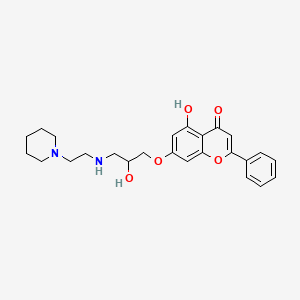
![4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B15141678.png)
![decanoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15141679.png)
